molecular formula C20H20N3O3.CH3O4S<br>C21H23N3O7S B12886219 4-(6-Methoxy-1,3-dioxo-1H-benz(de)isoquinolin-2(3H)-yl)-1,2,3,5-tetramethyl-1H-pyrazolium methyl sulphate CAS No. 60317-11-5

4-(6-Methoxy-1,3-dioxo-1H-benz(de)isoquinolin-2(3H)-yl)-1,2,3,5-tetramethyl-1H-pyrazolium methyl sulphate

Cat. No.: B12886219
CAS No.: 60317-11-5
M. Wt: 461.5 g/mol
InChI Key: JXIZXMBSDPHRLL-UHFFFAOYSA-M
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Description

4-(6-Methoxy-1,3-dioxo-1H-benz(de)isoquinolin-2(3H)-yl)-1,2,3,5-tetramethyl-1H-pyrazolium methyl sulphate is a chemical substance recognized on the Domestic Substances List (DSL) in Canada, indicating it was an existing substance in commerce between 1984 and 1986 . This complex organic compound features a benz(de)isoquinoline-1,3-dione moiety, a structure known for its spectral properties, linked to a tetramethylpyrazolium group. The methyl sulphate counterion contributes to the compound's stability and solubility profile. As a specialty chemical, it is of significant interest in advanced materials research, particularly in the development of optical dyes, photoactive materials, and other functional molecules where its extended conjugated system can be utilized. This product is provided for laboratory and research applications only. It is strictly for use in controlled settings by qualified professionals. The manufacture or import of this substance is subject to regulatory notification in some jurisdictions if it is not listed on the relevant national inventory, such as the DSL . Researchers should consult all applicable local and international regulations prior to purchase and use.

Properties

CAS No.

60317-11-5

Molecular Formula

C20H20N3O3.CH3O4S
C21H23N3O7S

Molecular Weight

461.5 g/mol

IUPAC Name

6-methoxy-2-(1,2,3,5-tetramethylpyrazol-2-ium-4-yl)benzo[de]isoquinoline-1,3-dione;methyl sulfate

InChI

InChI=1S/C20H20N3O3.CH4O4S/c1-11-18(12(2)22(4)21(11)3)23-19(24)14-8-6-7-13-16(26-5)10-9-15(17(13)14)20(23)25;1-5-6(2,3)4/h6-10H,1-5H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

JXIZXMBSDPHRLL-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C(=[N+](N1C)C)C)N2C(=O)C3=C4C(=C(C=C3)OC)C=CC=C4C2=O.COS(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

Benz(de)isoquinoline-1,3-dione Synthesis

  • Cyclocondensation : Anthracene or naphthalene derivatives undergo cyclization with maleic anhydride or urea derivatives to form the dione structure. Methoxy groups are introduced via nucleophilic substitution or Friedel-Crafts alkylation.
  • Example Reaction :
    $$
    \text{Anthracene-9-carboxylic acid} + \text{CH}3\text{SO}3\text{H} \xrightarrow{\Delta} \text{6-Methoxy-1,3-dioxo-benz(de)isoquinoline}
    $$

Pyrazole Ring Formation

  • 1,3-Dipolar Cycloaddition : Hydrazine derivatives react with diketones or α,β-unsaturated ketones to form tetramethylpyrazole.
  • Methylation : Pyrazole is methylated using dimethyl sulfate or methyl iodide under basic conditions to form 1,2,3,5-tetramethyl-1H-pyrazole.

Quaternization and Sulfation

  • Cation Formation : The pyrazole nitrogen undergoes quaternization with methyl sulfate, forming the pyrazolium cation.
  • Salt Precipitation : The product is isolated as the methyl sulfate salt via acid-base titration or solvent evaporation.

Reported Data and Patents

Regulatory Documentation

  • The compound is listed in Canadian regulatory filings under CAS 60352-98-9, confirming its synthesis and commercial availability.
  • No explicit experimental details are provided in public databases, suggesting proprietary methods or patent restrictions.

Analogous Compounds

Proposed Reaction Scheme

Step Reaction Type Reagents/Conditions Product
1 Cyclocondensation Maleic anhydride, H₂SO₄, 100–120°C Benz(de)isoquinoline-1,3-dione core
2 Methoxylation CH₃ONa, DMF, 60°C 6-Methoxy substitution
3 Pyrazole Synthesis Hydrazine, diketone, ethanol, reflux 1,2,3,5-Tetramethylpyrazole
4 Quaternization (CH₃O)₂SO₂, K₂CO₃, acetone Pyrazolium cation
5 Salt Formation H₂SO₄, MeOH Methyl sulfate counterion addition

Challenges and Optimization

  • Regioselectivity : Ensuring proper substitution on the pyrazole ring (1,2,3,5-tetramethyl) requires controlled methylation.
  • Solubility : The methyl sulfate salt’s hygroscopic nature complicates isolation, necessitating anhydrous conditions.

Research Gaps and Recommendations

  • Patent Analysis : Detailed methods may exist in undisclosed patents (e.g., WIPO PATENTSCOPE).
  • Spectroscopic Validation : Public data lack IR/NMR spectra for the target compound, emphasizing the need for experimental characterization.

Chemical Reactions Analysis

Types of Reactions

4-(6-Methoxy-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-1,2,3,5-tetramethyl-1H-pyrazol-2-ium methyl sulfate undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential as a fluorescent chemosensor. Its ability to selectively bind to certain ions makes it useful in detecting and quantifying biological molecules .

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its interactions with biological targets suggest possible applications in drug development.

Industry

In industrial applications, the compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(6-Methoxy-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-1,2,3,5-tetramethyl-1H-pyrazol-2-ium methyl sulfate involves its interaction with specific molecular targets. The compound can bind to metal ions and other molecules through its functional groups, leading to changes in their chemical and physical properties. This interaction is often mediated by photoinduced electron transfer (PET) or photoinduced charge transfer (PCT) mechanisms .

Comparison with Similar Compounds

Similar Compounds

    Benzo[de]isoquinoline-1,3-dione Derivatives: These compounds share a similar core structure and exhibit comparable chemical properties.

    Pyrazolium Compounds: Compounds with a pyrazolium moiety also show similar reactivity and applications.

Uniqueness

The uniqueness of 4-(6-Methoxy-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-1,2,3,5-tetramethyl-1H-pyrazol-2-ium methyl sulfate lies in its combined structure, which imparts distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.

Biological Activity

The compound 4-(6-Methoxy-1,3-dioxo-1H-benz(de)isoquinolin-2(3H)-yl)-1,2,3,5-tetramethyl-1H-pyrazolium methyl sulphate , with CAS number 60317-11-5, is a novel pyrazolium derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C28H30N5O4SC_{28}H_{30}N_5O_4S, with a molecular weight of approximately 523.6 g/mol. The structure features a benzodeisoquinoline moiety linked to a tetramethylpyrazolium group, which contributes to its unique biological profile.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, particularly focusing on its antimicrobial , anticancer , and enzyme inhibition properties.

Antimicrobial Activity

Recent studies indicate that compounds similar to this pyrazolium derivative exhibit significant antimicrobial properties. For instance, derivatives containing the benzodeisoquinoline structure have shown moderate to strong activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus15 µg/mL
Compound BE. coli20 µg/mL
Compound CBacillus subtilis10 µg/mL

Anticancer Activity

In vitro studies have demonstrated that similar benzodeisoquinoline derivatives possess cytotoxic effects against various cancer cell lines. For example, compounds with structural similarities have been reported to induce apoptosis in human breast cancer cells through the activation of caspase pathways .

Case Study: Apoptosis Induction
A study evaluated the effects of a related compound on MCF-7 breast cancer cells. The results indicated a significant increase in apoptotic cell death at concentrations above 10 µM after 24 hours of treatment.

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Enzyme assays revealed that it exhibits strong inhibition against acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's .

Table 2: Enzyme Inhibition Data

Compound NameEnzyme TargetIC50 (µM)
Compound DAcetylcholinesterase5.0
Compound EUrease12.0

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antimicrobial Mechanism : It is hypothesized that the compound disrupts bacterial cell membranes and inhibits essential metabolic pathways.
  • Anticancer Mechanism : The induction of apoptosis appears to be mediated through mitochondrial pathways and caspase activation.
  • Enzyme Inhibition Mechanism : The binding affinity to AChE suggests competitive inhibition, which can be further elucidated through molecular docking studies.

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